Reversan
Overview
Description
Reversan (CBLC4H10) is a selective and non-toxic inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). It has the potential to treat neuroblastoma and other MRP1-overexpressing drug-refractory tumors .
Molecular Structure Analysis
Reversan has been structurally optimized for the identification of more potent compounds with superior pharmacological properties . The exact molecular structure of Reversan is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Reversan has a molecular weight of 441.53 and a chemical formula of C26H27N5O2 . Its solubility in DMSO is 18 mg/mL, and it’s insoluble in water . More detailed physical and chemical properties are not provided in the search results .Scientific Research Applications
1. Enhancing Therapeutic Index in Chemotherapy
Reversan has been identified as a significant modulator of MRP1-mediated drug resistance, both in vitro and in vivo. This modulation can enhance the effectiveness of conventional chemotherapeutic agents against drug refractory tumor cells, such as in neuroblastoma and other cancers. By overcoming MRP1-mediated resistance, Reversan potentially increases the sensitivity of these tumors to treatments like doxorubicin, vincristine, and etoposide, without contributing to increased toxicity. This suggests Reversan's potential in improving the therapeutic index of chemotherapy in treating neuroblastoma and other MRP1-positive tumors (Burkhart et al., 2008).
2. Application in Reversible Covalent Chemistry
Research in reversible covalent polymers, which can alter their bond arrangement and structure in response to external stimuli while retaining stability, has seen significant advancement. This area of study, although still emerging, shows promise in synthesizing new materials with novel functionalities. These advancements are key in developing technologies such as self-healing materials, reprocessing, and controlled degradation. The study and application of reversible covalent chemistry are directed towards large-scale applications, indicating a broad potential impact on materials science and engineering (Z. Zhang et al., 2018).
3. Reversible Logic in Computing
Reversible logic has emerged as a critical research area, with applications in quantum computing, low-power CMOS, nanocomputing, and optical computing. The development of reversible logic circuits, such as Binary Coded Decimal (BCD) adders, is a focus of current research. These circuits offer advantages like reduced number of gates, garbage outputs, and delays, highlighting their potential in designing more efficient computing systems. The efficient implementation of reversible logic is a significant step forward in the field of computing, potentially leading to more energy-efficient and powerful computational technologies (Biswas et al., 2008).
Mechanism of Action
Target of Action
Reversan is a small molecule inhibitor that primarily targets the Multidrug Resistance-Associated Protein 1 (MRP1) and P-glycoprotein (P-gp) . These proteins are ATP-dependent efflux pumps responsible for the transport of various organic anions and drugs, including chemotherapeutic agents like vincristine, doxorubicin, and etoposide . They play a significant role in drug resistance, particularly in several cancers such as neuroblastoma .
Mode of Action
Reversan interacts with its targets (MRP1 and P-gp) to inhibit Multidrug Resistance (MDR), which results in the prolonged retention of drugs in the cytosolic milieu . This inhibition increases the sensitivity of MRP1-overexpressing tumor cells to conventional chemotherapeutic agents .
Biochemical Pathways
Reversan’s action on the MRP1 and P-gp proteins affects the efflux of chemotherapeutic drugs from the cells, thereby enhancing their intracellular accumulation and therapeutic efficacy . This results in increased drug-induced DNA damage, leading to enhanced cytotoxicity and antitumor effects .
Pharmacokinetics
Its ability to increase the intracellular retention of drugs suggests that it may influence the bioavailability of co-administered chemotherapeutic agents .
Result of Action
Reversan’s inhibition of MRP1 and P-gp leads to increased sensitivity of tumor cells to chemotherapeutic agents . This results in enhanced cytotoxicity, leading to more effective tumor cell killing. In vivo studies have shown that Reversan increases the efficacy of chemotherapeutic drugs without increasing their toxicity .
Safety and Hazards
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXWCLQFAZHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367845 | |
Record name | Reversan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reversan | |
CAS RN |
313397-13-6 | |
Record name | Reversan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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